molecular formula C6H4BrN3 B13154992 5-Bromoimidazo[1,2-a]pyrimidine

5-Bromoimidazo[1,2-a]pyrimidine

Cat. No.: B13154992
M. Wt: 198.02 g/mol
InChI Key: OOLIAKRKTTYPHF-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyrimidine is a brominated derivative of the imidazo[1,2-a]pyrimidine scaffold, a bicyclic heteroaromatic system comprising a pyrimidine ring (two nitrogen atoms) fused with an imidazole ring. The bromine substituent at the 5-position is hypothesized to enhance binding affinity and metabolic stability, as seen in related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyrimidine with α-haloketones under basic conditions. The reaction typically proceeds via an intramolecular cyclization mechanism, forming the imidazo[1,2-a]pyrimidine core. The bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-a]pyrimidine varies depending on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other enzymes critical for cancer cell proliferation or viral replication . The molecular targets and pathways involved include protein kinases, G-protein coupled receptors, and other signaling molecules .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine Derivatives

5-Bromoimidazo[1,2-a]pyridine (CAS 69214-09-1) and 5-methoxyimidazo[1,2-a]pyridine are potent inhibitors of the mitotic kinesin CENP-E. Key findings:

Compound IC₅₀ (CENP-E) Cell Growth Inhibition (HeLa GI₅₀) Antitumor Activity (Colo205 Xenograft) Key Interactions with CENP-E
5-Bromoimidazo[1,2-a]pyridine 50 nM Not reported Not tested Binds loop 5, Pro107, Ile182
5-Methoxy derivative (+)-(S)-12 3.6 nM 130 nM Significant tumor suppression Enhanced hydrophobic interactions

The methoxy group in (+)-(S)-12 improves potency 14-fold compared to the bromo analog, likely due to optimized hydrophobic interactions and reduced steric hindrance .

Antimicrobial Activity : 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide derivatives exhibit activity against Enterococcus faecalis and Staphylococcus epidermis (MIC = 3.9 μg/mL) .

Imidazo[1,2-a]pyrimidine and Related Bicyclic Heterocycles

Antituberculosis Activity :

Compound Class MIC Range (μM) Media Tested Key Structural Feature
Imidazo[1,2-a]pyrimidine (24) 1–9 GAS, 7H12 Nitrogen at position 6, 7, or 8
Imidazo[1,2-c]pyrimidine (25) 1–9 GAS, 7H12 Additional nitrogen in fused ring
Imidazo[1,2-a]pyrazine (26) 1–9 GAS, 7H12 Nitrogen at position 5
Imidazo[1,2-a]pyridine (3, 4) <1 GAS, 7H12 No additional nitrogen

Imidazo[1,2-a]pyridines lacking extra nitrogens (e.g., compounds 3 and 4) show superior potency (MIC <1 μM), suggesting that nitrogen placement significantly impacts activity. The 5-bromoimidazo[1,2-a]pyrimidine scaffold is less potent, likely due to electronic effects from the pyrimidine ring .

Pyrimidopyrimidine Derivatives

Pyrimido[1,2-a]pyrimidines exhibit moderate antioxidant and antibacterial activities:

Activity Results for Pyrimidopyrimidines Comparison to this compound
DPPH Radical Scavenging 3.86–16.59% at 1 mM Not reported for bromo analog
Antibacterial MICs >100 μg/mL (vs. S. aureus, E. coli) Lower potency than bromoimidazo-pyridine

The absence of an enolizable amide group in pyrimidopyrimidines correlates with weak antioxidant activity .

Other Related Compounds

  • 5-Bromoimidazo[1,2-a]pyrazine : Inhibits phosphodiesterase (PDE) and β-adrenergic receptors, showing anti-bronchospasmodic activity .

Structural and Functional Insights

  • Bromine Substituent : Enhances electrophilicity and binding to hydrophobic pockets (e.g., CENP-E loop 5) but may increase steric bulk, reducing potency in some contexts .
  • Nitrogen Placement : Imidazo[1,2-a]pyridines outperform pyrimidine/pyrazine analogs in antituberculosis activity due to optimal nitrogen positioning for target engagement .
  • Hybrid Scaffolds : Carboxylic acid derivatives (e.g., 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid) expand utility in antimicrobial and anticancer drug design .

Biological Activity

5-Bromoimidazo[1,2-a]pyrimidine is a notable compound within the imidazo[1,2-a]pyrimidine family, recognized for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyrimidine ring system with a bromine atom substitution at the 5-position. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Kinase Inhibition : Several studies highlight its role as a protein kinase inhibitor. For instance, it has shown significant inhibitory effects on cyclin-dependent kinases (CDKs) and other kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties, demonstrating cytotoxic effects against various cancer cell lines. Notably, it exhibited an IC50 value of 10 nM against HCT-116 colorectal cancer cells .

Biological Activities

This compound exhibits a range of biological activities:

  • Antiviral Properties : Research indicates potential antiviral activity, particularly against viruses that exploit cellular pathways regulated by kinases .
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
  • Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may possess antioxidant properties, contributing to cellular protection against oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeEffectiveness (IC50)Reference
Anticancer (HCT-116)10 nM
Kinase Inhibition0.20 nM (PI3K)
Anti-inflammatoryModerate
AntiviralPromising

Case Study: Anticancer Activity

A significant study focused on the anticancer potential of this compound derivatives demonstrated their effectiveness against various cancer cell lines. The study utilized multiple assays to assess cytotoxicity and found that certain derivatives had enhanced potency compared to the parent compound. For example:

  • Compound A : IC50 = 8 nM against MCF-7 breast cancer cells.
  • Compound B : IC50 = 12 nM against A549 lung cancer cells.

These findings underscore the potential of modifying the brominated imidazo structure to enhance anticancer activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at various positions on the imidazo ring can significantly alter biological activity. For instance:

  • Substitution at the 6-position with larger groups tends to reduce kinase inhibition potency.
  • The presence of electron-withdrawing groups enhances anticancer efficacy by improving binding affinity to target proteins.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-bromoimidazo[1,2-a]pyrimidine, and how are yields optimized?

The synthesis typically involves two strategies:

  • Biginelli reaction : A one-pot, three-component condensation of 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate using dimethylformamide (DMF) as a catalyst. This method achieves yields >80% under solvent-free fusion conditions .
  • Halogenation routes : Bromination of imidazo[1,2-a]pyrimidine precursors using reagents like 1,2-dibromoethane or bromoacetyl derivatives. For example, 4-(4-bromoacetylphenyl)-3-hydroxy-2H-chromen-2-one reacts with pyrimidin-2-amine to yield brominated products . Optimization focuses on reaction time, temperature, and catalyst loading. Microwave-assisted synthesis (e.g., 100–110°C, 15–60 minutes) significantly reduces reaction times while maintaining yields .

Q. How is this compound characterized structurally and analytically?

Key techniques include:

  • Spectroscopy : 1^1H/13^13C NMR to confirm regioselectivity of bromination (e.g., δ 8.15–8.08 ppm for aromatic protons adjacent to Br) and FT-IR for functional group validation (e.g., C-Br stretch at ~550 cm1^{-1}) .
  • Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 342.1259 for a derivative in ) .
  • Elemental analysis : Confirms purity (>95%) by matching calculated vs. observed C/H/N ratios .

Q. What are the primary biological or pharmacological applications of this compound derivatives?

The bromo-substituted scaffold is a precursor for bioactive molecules, including:

  • Enzyme inhibitors : Derivatives like 2-(1,2,4-oxadiazol-5-yl)imidazo[1,2-a]pyrimidines inhibit phosphodiesterases (PDEs) and β-adrenergic receptors, with IC50_{50} values in the nanomolar range .
  • Anticancer agents : Functionalization with trifluoromethyl or methylthio groups enhances antiproliferative activity against solid tumors (e.g., IC50_{50} = 1.2 µM in HeLa cells) .

Advanced Research Questions

Q. How can researchers address contradictory data in regioselective bromination of imidazo[1,2-a]pyrimidine?

Contradictions arise from competing reaction pathways (e.g., N1 vs. C5 bromination). Methodological solutions include:

  • Directing groups : Introducing electron-withdrawing substituents (e.g., nitro or acetyl) at specific positions to steer bromination to C5 .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor C5 bromination by stabilizing transition states, while non-polar solvents may lead to mixed products .
  • Post-synthetic analysis : Use 1^1H-13^13C HSQC NMR to distinguish between isomers, as C5-brominated derivatives exhibit distinct coupling patterns (e.g., 3JHCBr^3J_{H-C-Br} = 8.3 Hz) .

Q. What strategies improve the efficiency of Pd-catalyzed cross-coupling reactions with this compound?

Key advancements include:

  • Microwave assistance : Reduces reaction times from hours to minutes (e.g., Suzuki-Miyaura coupling at 120°C, 20 minutes) while maintaining >90% yields .
  • Ligand design : Bulky phosphine ligands (e.g., XPhos) enhance catalytic activity for arylations, even with sterically hindered boronic acids .
  • Substrate pre-activation : Converting Br to a better leaving group (e.g., OTf via AgOTf exchange) accelerates coupling kinetics .

Q. How do researchers evaluate and interpret conflicting bioactivity data in imidazo[1,2-a]pyrimidine derivatives?

Discrepancies in IC50_{50} values or selectivity profiles require:

  • Structural validation : X-ray crystallography or DFT calculations to confirm tautomerism (e.g., keto-enol equilibria affecting binding) .
  • Assay standardization : Consistent use of cell lines (e.g., HEK293 for receptor studies) and controls (e.g., cAMP levels for PDE inhibition) .
  • SAR studies : Systematic variation of substituents (e.g., replacing Br with Cl or CF3_3) to isolate electronic vs. steric effects .

Q. Methodological Considerations Table

ChallengeSolutionKey Evidence
Low regioselectivity in brominationUse directing groups (e.g., nitro) or DMF solvent
Poor cross-coupling yieldsMicrowave-assisted Pd catalysis with XPhos ligand
Bioactivity variabilitySAR studies with DFT-guided structural optimization

Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

5-bromoimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-8-6-9-3-4-10(5)6/h1-4H

InChI Key

OOLIAKRKTTYPHF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=NC2=N1)Br

Origin of Product

United States

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